molecular formula C11H21NO3 B2483744 N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide CAS No. 1692852-73-5

N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide

Cat. No. B2483744
CAS RN: 1692852-73-5
M. Wt: 215.293
InChI Key: MFSHUJOIMAMFGR-UHFFFAOYSA-N
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Description

N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide, also known by its CAS number 1692852-73-5 , is a synthetic compound. It falls within the category of potential novel analgesics. Its unique pharmacological profile suggests advantages over other analgesics in clinical use.

Synthesis Analysis

The synthesis of this compound begins with the reaction of cyclobutanecarboxylic acid with 4-methoxybenzylmagnesium bromide . The resulting product is then coupled with N-ethyl-2-iodoacetamide through a palladium-catalyzed cross-coupling reaction. The final product is purified using crystallization and recrystallization techniques.

Molecular Structure Analysis

The molecular formula of N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide is C11H21NO3 . It contains a total of 40 bonds , including 15 non-H bonds , 1 multiple bond , 9 rotatable bonds , 1 double bond , 1 secondary amide (aliphatic) , 1 hydroxyl group , 1 tertiary alcohol , and 1 ether (aliphatic) .

Scientific Research Applications

Future Directions

Further studies are needed to explore its full pharmacological potential, safety profile, and potential applications in various fields of research and industry.

properties

IUPAC Name

N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(14,6-7-15-2)8-12-10(13)9-4-3-5-9/h9,14H,3-8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSHUJOIMAMFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNC(=O)C1CCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide

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